molecular formula C16H14ClNO4S B5066725 4-chlorophenyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate CAS No. 332025-00-0

4-chlorophenyl 4-(2-oxo-1-pyrrolidinyl)benzenesulfonate

Cat. No. B5066725
CAS RN: 332025-00-0
M. Wt: 351.8 g/mol
InChI Key: XKZHZZLCDLZLLW-UHFFFAOYSA-N
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Description

“4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride” is a chemical compound with the empirical formula C10H10ClNO3S and a molecular weight of 259.71 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of the molecule is O=C1N(CCC1)C2=CC=C(S(=O)(Cl)=O)C=C2 . This indicates that the molecule contains a pyrrolidinyl ring attached to a benzenesulfonyl chloride group.


Physical And Chemical Properties Analysis

This compound appears as a white solid, in the form of crystals, powder, or needles . The assay (titration ex chloride) is between 96.0% and 104.0%, and it has a melting point between 104.0-113.0°C .

Safety and Hazards

This compound is considered hazardous. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . The safety information suggests using protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c17-12-3-7-14(8-4-12)22-23(20,21)15-9-5-13(6-10-15)18-11-1-2-16(18)19/h3-10H,1-2,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZHZZLCDLZLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382705
Record name (4-chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

332025-00-0
Record name (4-chlorophenyl) 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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